2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a unique combination of a dihydroisoquinoline moiety, an azetidine ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydroisoquinoline moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the azetidine ring: This step may involve cyclization reactions using appropriate precursors such as β-amino alcohols or β-haloamines.
Synthesis of the thiadiazole ring: This can be done through cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the fragments: The final step involves coupling the dihydroisoquinoline, azetidine, and thiadiazole fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be studied through in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes, receptors, or other biological macromolecules, modulating their activity. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole: This compound is unique due to its combination of three distinct ring systems.
3,4-Dihydroisoquinoline derivatives: These compounds share the dihydroisoquinoline moiety and may exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring are known for their potential in medicinal chemistry.
Thiadiazole derivatives: These compounds are studied for their diverse biological activities and applications in materials science.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which provides a versatile platform for chemical modifications and the exploration of new properties and activities.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-17-15(20-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVUQWXGITXWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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